[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate typically involves the phosphorylation of fructose-6-phosphate. This reaction is catalyzed by the enzyme phosphofructokinase-2 in the presence of adenosine triphosphate (ATP). The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are commonly used to produce large quantities of fructose 2,6-diphosphate. The fermentation process is optimized for high yield and purity, followed by downstream processing steps such as extraction, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Phosphoryl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fructose 2,6-bisphosphate, while reduction can produce fructose-2,6-bisphosphonate .
Scientific Research Applications
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: It plays a significant role in metabolic studies, particularly in understanding glycolysis and gluconeogenesis.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders such as diabetes and obesity.
Mechanism of Action
The compound exerts its effects primarily through the regulation of key enzymes in metabolic pathways. It activates phosphofructokinase-1, enhancing glycolysis, and inhibits fructose-1,6-bisphosphatase, reducing gluconeogenesis. These actions are mediated through allosteric interactions with the enzymes, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- Fructose 1,6-bisphosphate
- Glucose 6-phosphate
- Mannose 6-phosphate
Uniqueness
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate is unique due to its dual role in regulating both glycolysis and gluconeogenesis. Unlike other phosphorylated sugars, it has a specific and potent effect on phosphofructokinase-1 and fructose-1,6-bisphosphatase, making it a critical regulator of glucose metabolism .
Properties
Molecular Formula |
C4H10O11P2 |
---|---|
Molecular Weight |
296.06 g/mol |
IUPAC Name |
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C4H10O11P2/c5-1-2(6)4(15-17(10,11)12)13-3(1)14-16(7,8)9/h1-6H,(H2,7,8,9)(H2,10,11,12)/t1-,2?,3-,4+/m0/s1 |
InChI Key |
VXKFLGXHJNCMQC-CXGJRXCASA-N |
Isomeric SMILES |
[C@H]1([C@@H](O[C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O |
Canonical SMILES |
C1(C(C(OC1OP(=O)(O)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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